cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid
Description
cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 4-pentylbenzoyl substituent in the cis configuration on the cyclohexane ring. This compound combines a hydrophobic pentyl chain with a polar carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The cis stereochemistry is critical for its interactions in biological systems, as seen in related cyclohexanecarboxylic acid derivatives that exhibit stereospecific enzyme binding .
Properties
IUPAC Name |
4-(4-pentylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(21)22/h6-9,16-17H,2-5,10-13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWXIGMTNZJLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Pentylbenzoyl Group: The pentylbenzoyl group can be introduced via Friedel-Crafts acylation. This reaction involves the use of an acyl chloride (4-pentylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: SOCl2, PBr3, under reflux conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
Material Science Applications
Liquid Crystals
Cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is utilized in the formulation of liquid crystal displays (LCDs). Its structural properties contribute to the alignment and stabilization of liquid crystal molecules, enhancing the performance and efficiency of LCD devices. The compound acts as a photoalignment agent, enabling the control of liquid crystal orientation through light exposure, which is critical for optimizing display characteristics such as response time and contrast ratio.
Case Study: Photoalignment in LCDs
A study demonstrated that incorporating azobenzene-containing polymers with similar structural features improved the anchoring strength at the liquid crystal interface significantly. This enhancement allowed for better manipulation of the liquid crystal director, which is essential for high-performance displays .
Pharmaceutical Applications
Therapeutic Agents
this compound serves as an intermediate in synthesizing various therapeutic agents. Its derivatives are explored for their potential in treating metabolic disorders and other diseases due to their ability to modulate biological pathways effectively.
Case Study: Dipeptide Synthesis
Research has indicated that derivatives of cyclohexanecarboxylic acids can be used to synthesize dipeptides that exhibit therapeutic properties, including anti-diabetic effects. The synthesis process often involves transforming cis-forms into more active trans-forms through chemical reactions, enhancing their pharmaceutical efficacy .
Chemical Synthesis and Intermediates
This compound is also significant in chemical synthesis as an intermediate for producing other valuable compounds. Its reactivity allows for various transformations that yield products with diverse applications in both industrial and laboratory settings.
Mechanism of Action
The mechanism of action of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural properties and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare cis-4-(4-pentylbenzoyl)cyclohexanecarboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Cyclohexanecarboxylic Acid Derivatives
*Calculated based on molecular formula.
Structural Modifications and Physicochemical Properties
- Substituent Effects :
- Hydrophobic Groups : The pentyl chain in the target compound enhances lipid solubility, similar to the tert-butyl group in . This property is advantageous for membrane permeability in drug design.
- Electron-Withdrawing Groups : The trifluoromethylphenyl variant () exhibits stronger acidity (pKa ~3.5–4.0) compared to the target compound (estimated pKa ~4.5–5.0), due to the electron-withdrawing CF₃ group.
- Halogen Substitution : The bromo analog () has a higher molecular weight (355.2 g/mol) and is used in cross-coupling reactions, leveraging bromine’s reactivity in Suzuki-Miyaura protocols.
Commercial Availability and Challenges
- The bromo analog () is priced at $585–749 per 250 mg, reflecting synthetic complexity and niche research demand. The target compound’s pentyl chain may pose similar challenges in large-scale synthesis due to the need for regioselective acylation.
Biological Activity
cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a pentylbenzoyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological molecules, which may influence its activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can alter enzyme activity or receptor signaling pathways, leading to various downstream effects in biological systems.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example, lipopeptide antibiotics that include similar structural motifs have shown efficacy against resistant bacterial strains, suggesting a potential role for this compound in antibiotic development .
Toxicological Studies
Toxicological assessments have highlighted the compound's effects on cellular systems. In vitro studies have demonstrated that exposure can lead to dysregulation of gene expression related to lipid metabolism and xenobiotic processing, which are critical for understanding its safety profile and potential therapeutic applications .
Case Studies
- Cell Culture Studies : In cell culture experiments, this compound was shown to affect the expression of genes involved in metabolic pathways. Notably, genes such as CYP1A4 (involved in drug metabolism) were significantly upregulated, indicating a potential for this compound to influence metabolic processes .
- Animal Models : In vivo studies using animal models have also been conducted to assess the pharmacokinetics and bioavailability of the compound. These studies revealed that the compound is metabolized in a manner similar to other cyclohexane derivatives, suggesting it may share common pathways with known drugs .
Data Table: Summary of Biological Activities
Q & A
Q. Q1: What are the recommended synthetic routes for cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid, and how can stereochemical purity be ensured?
A: The synthesis of cyclohexanecarboxylic acid derivatives typically involves oxidation of cyclohexanol/cyclohexanone (e.g., using KMnO₄ or CrO₃) followed by functionalization of the cyclohexane ring . For stereochemical control, intermediates like 4-aminocyclohexanecarboxylic acid can be synthesized via N-tosylation and subsequent functionalization, as demonstrated in the synthesis of N-Me-cis-CCCNU . To ensure cis configuration, selective crystallization or acid-catalyzed isomerization (e.g., using Lewis acids like BF₃·Et₂O) can be employed to favor the desired isomer, as seen in analogous systems .
Q. Q2: How can the structural conformation of this compound be validated experimentally?
A: X-ray crystallography is the gold standard for structural validation. For cyclohexanecarboxylic acid derivatives, monoclinic crystal systems (e.g., space group P21/c) with refined parameters (unit cell dimensions, Z value) provide unambiguous confirmation of stereochemistry. For example, cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid was resolved using a CAD-4 diffractometer with graphite-monochromated radiation . NMR (¹H/¹³C) and polarimetry can corroborate stereochemistry by comparing coupling constants and optical rotation with reference data .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in biological activity data for this compound derivatives?
A: Discrepancies in bioactivity often arise from impurities or stereochemical heterogeneity. Rigorous purification (e.g., HPLC with chiral columns) and isomer-specific assays are critical. For example, in nitrosourea analogs like N-Me-cis-CCCNU, bioactivity depends on the stability of the cis configuration under physiological conditions . Comparative studies using isotopically labeled analogs (e.g., deuterated or ¹³C-tagged compounds) can track metabolic pathways and isolate active species .
Q. Q4: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
A: Molecular docking (using software like AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like cyclooxygenase or cytochrome P450 enzymes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For example, analogs of 4-hydroxyphenylacetic acid were screened for antimicrobial activity using SPR and MIC assays . Structural analogs with chlorine substituents (e.g., 4-chlorophenyl groups) may exhibit enhanced binding due to hydrophobic interactions .
Q. Q5: How can computational tools aid in optimizing the synthesis and stability of this compound?
A: Density functional theory (DFT) calculations (e.g., Gaussian 09) predict reaction pathways and transition states, identifying energetically favorable routes for cis-isomer formation . Solubility parameters can be modeled using COSMO-RS to select ideal solvents for crystallization. For stability, accelerated degradation studies (e.g., under UV light or varying pH) combined with Arrhenius modeling predict shelf-life, as applied to cyclohexanecarboxylic acid derivatives .
Methodological Challenges
Q. Q6: What experimental strategies mitigate challenges in isolating this compound from reaction mixtures?
A: Chromatographic separation (e.g., flash chromatography with silica gel or reverse-phase C18 columns) is effective for initial purification. For stereoisomers, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline resolution . Acidic workup (e.g., using HCl) can protonate the carboxylic acid group, improving aqueous solubility for extraction . Crystallography-guided solvent selection (e.g., ethyl acetate/hexane mixtures) enhances crystal purity, as shown for tosyloxy derivatives .
Q. Q7: How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationships (SAR)?
A: Re-evaluate force field parameters (e.g., in AMBER or CHARMM) to better model van der Waals and electrostatic interactions. Validate computational models with experimental techniques like X-ray crystallography or cryo-EM. For example, SHELX refinement tools resolved ambiguities in small-molecule crystal structures, improving SAR accuracy . Multi-parametric optimization (e.g., QSAR with Hammett constants) can reconcile electronic effects with observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
